N-(4-carbamothioylphenyl)furan-2-carboxamide
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Overview
Description
N-(4-carbamothioylphenyl)furan-2-carboxamide is a compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by the presence of a furan ring attached to a phenyl group, which is further substituted with a carbamothioyl group. The unique structure of this compound imparts it with various biological activities, making it a valuable candidate for research in antimicrobial and anticancer therapies .
Preparation Methods
The synthesis of N-(4-carbamothioylphenyl)furan-2-carboxamide typically involves a multi-step process. One common synthetic route includes the reaction of furan-2-carbonyl chloride with 4-aminothiophenol in the presence of a base such as triethylamine. This reaction yields the desired product in moderate to excellent yields . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
N-(4-carbamothioylphenyl)furan-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives .
Scientific Research Applications
N-(4-carbamothioylphenyl)furan-2-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has shown promising antimicrobial and anticancer activities. Studies have demonstrated its efficacy against various bacterial and fungal strains, as well as its ability to inhibit the growth of cancer cell lines such as HepG2, Huh-7, and MCF-7 . Additionally, this compound has been explored for its potential use in the development of new therapeutic agents for the treatment of multi-resistant infections .
Mechanism of Action
The mechanism of action of N-(4-carbamothioylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to disrupt the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer applications, it may induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
N-(4-carbamothioylphenyl)furan-2-carboxamide can be compared with other similar compounds, such as substituted furan-2-carboxamides and Schiff base derivatives. These compounds share structural similarities but differ in their biological activities and mechanisms of action. For instance, substituted furan-2-carboxamides have been shown to possess hypolipidemic activity, while Schiff base derivatives exhibit a range of pharmacological properties, including antimicrobial and anticancer activities . The unique combination of the furan ring and carbamothioyl group in this compound distinguishes it from these related compounds and contributes to its specific biological effects.
Properties
IUPAC Name |
N-(4-carbamothioylphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c13-11(17)8-3-5-9(6-4-8)14-12(15)10-2-1-7-16-10/h1-7H,(H2,13,17)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMLGSFGWMVUMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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